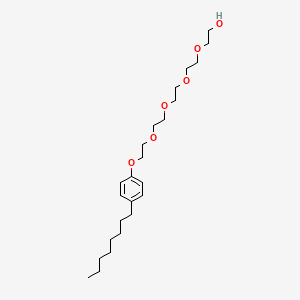
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- is a chemical compound with a complex structure that includes multiple ether linkages and a phenoxy group substituted with an octyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- typically involves the reaction of tetraethylene glycol with 4-octylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the etherification process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy group can be reduced under specific conditions to form phenol derivatives.
Substitution: The ether linkages can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce phenol derivatives.
科学的研究の応用
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its role in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- involves its interaction with molecular targets through its ether linkages and phenoxy group. These interactions can affect various biochemical pathways, including those involved in cell membrane dynamics and protein interactions. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and influencing cellular processes.
類似化合物との比較
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Lacks the phenoxy group and octyl chain, resulting in different properties and applications.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group, making it suitable for click chemistry applications.
3,6,9,12-Tetraoxahexadecan-1-ol: Similar structure but with a different chain length, affecting its physical and chemical properties.
Uniqueness
3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-octylphenoxy)- is unique due to its combination of ether linkages and a phenoxy group with an octyl chain. This structure imparts specific amphiphilic properties, making it suitable for applications in surfactant chemistry, drug delivery, and material science.
特性
CAS番号 |
51437-93-5 |
|---|---|
分子式 |
C24H42O6 |
分子量 |
426.6 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H42O6/c1-2-3-4-5-6-7-8-23-9-11-24(12-10-23)30-22-21-29-20-19-28-18-17-27-16-15-26-14-13-25/h9-12,25H,2-8,13-22H2,1H3 |
InChIキー |
VEBJYBIQIYFEFN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


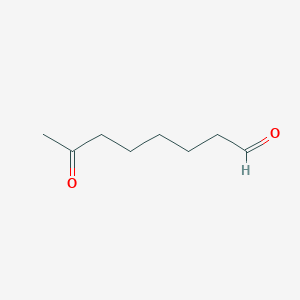
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)
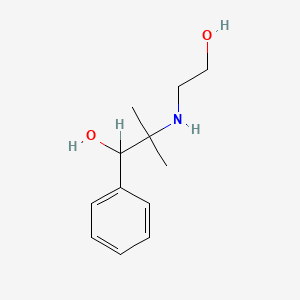

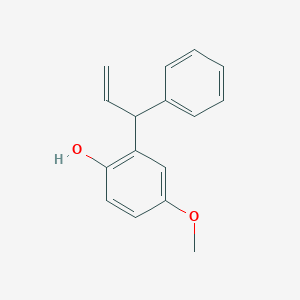
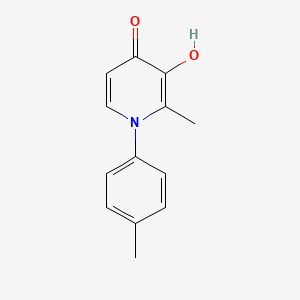
![[3-Methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl acetate](/img/structure/B14670989.png)
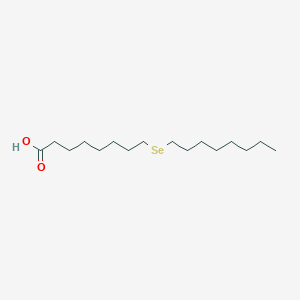
![14-hydroxy-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one](/img/structure/B14670995.png)

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
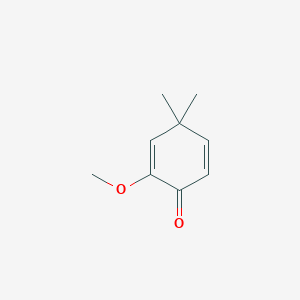
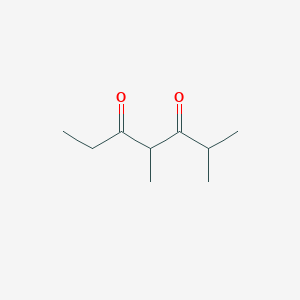
![Phenol, 4-[[4-[(4-nitrophenyl)azo]phenyl]azo]-](/img/structure/B14671029.png)
